Curculigoside C

Content Navigation

Product Name

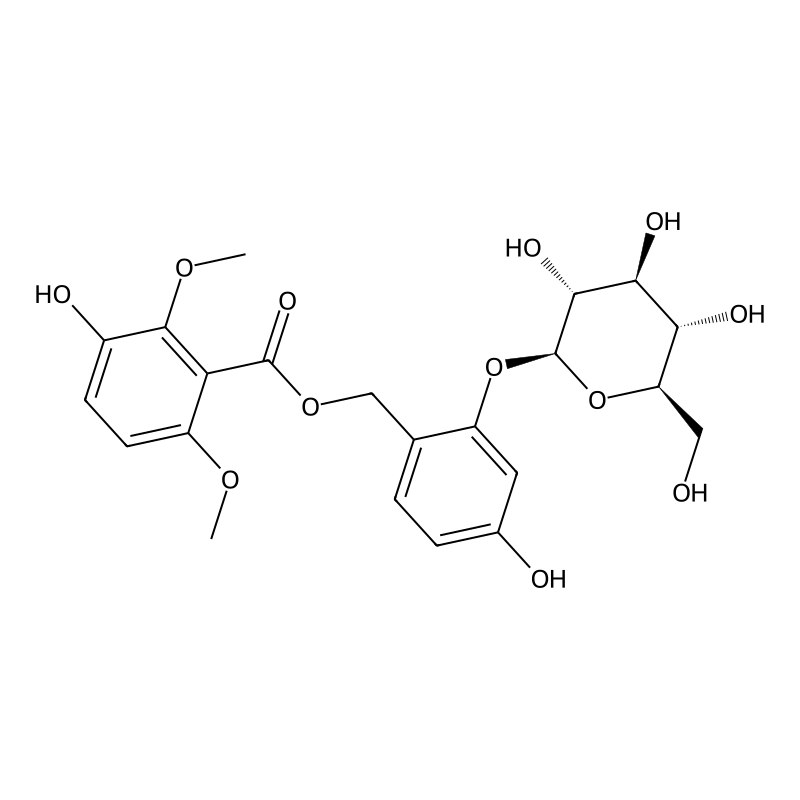

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Curculigoside C is a specialized phenolic glucoside isolated from Curculigo orchioides, structurally distinguished as the C-3′ hydroxylated derivative of the more common Curculigoside A [1]. In procurement and material selection, it serves as a critical analytical reference standard and a highly potent bioactive baseline for pharmacological research [1]. Its primary value lies in its role as a high-purity marker for standardizing Amaryllidaceae extracts and as a precise comparator in neuroprotection and oxidative stress assays, where its specific vicinal oxygen-bearing groups provide measurable advantages over its parent compound[1].

Procurement Fit

Substituting Curculigoside C with the more abundant Curculigoside A or crude Curculigo orchioides extracts compromises both analytical resolution and assay sensitivity [1]. In structure-activity relationship (SAR) studies, the absence of the C-3′ hydroxyl group in Curculigoside A significantly reduces its free radical scavenging capacity and protective efficacy in H2O2-induced stress models [1]. Furthermore, for pharmacokinetic profiling and quality control of herbal formulations, failing to quantify Curculigoside C leads to incomplete metabolic mapping, as its distinct absorption kinetics (Tmax ~0.11 h) and specific metabolic pathways—including unique dehydration and sulfonation routes—cannot be accurately inferred from class-level data or mixed glycoside profiles[1].

Substitution Risk

Purity-Linked Reproducibility in Antioxidant Assays

In standardized hydroxyl radical scavenging assays utilizing an H2O2/Fe2+ system, the precise molecular structure of Curculigoside C—specifically the C-3′ hydroxyl group—yields an IC50 of 0.25 mM, significantly outperforming the more abundant Curculigoside A[1]. For procurement, this means that relying on crude extracts or Curculigoside A for antioxidant baselines introduces unacceptable variability. Procuring high-purity Curculigoside C ensures reproducible, high-potency radical scavenging comparable to established benchmarks like epigallocatechin gallate [1].

| Evidence Dimension | Hydroxyl radical scavenging potency (IC50) |

| Target Compound Data | 0.25 mM |

| Comparator Or Baseline | Curculigoside A (lower scavenging capacity) |

| Quantified Difference | Curculigoside C provides significantly enhanced scavenging capacity due to its vicinal oxygen-bearing groups. |

| Conditions | H2O2/Fe2+ hydroxyl radical generation assay |

Buyers must procure the exact C-3′ hydroxylated form to guarantee reproducible, high-potency positive controls in oxidative stress assays.

Mainstream Laboratory Workflow Fit for Neuroprotection Screening

Curculigoside C demonstrates a quantifiably enhanced neuroprotective profile compared to Curculigoside A when rescuing SY5Y neuroblastoma cells from H2O2-induced apoptosis [1]. Because crude Curculigo extracts contain fluctuating ratios of these glycosides, using pure Curculigoside C is essential for reproducible cell viability rescue in neurotoxicity screening workflows [1]. The specific vicinal oxygen-bearing groups on the benzene ring are critical for this enhanced in vitro stability and protective efficacy [1].

| Evidence Dimension | Cell viability rescue |

| Target Compound Data | Enhanced protective effect against H2O2-induced cytotoxicity |

| Comparator Or Baseline | Curculigoside A (inferior viability rescue) |

| Quantified Difference | Measurably higher cell survival rates compared to the parent compound. |

| Conditions | In vitro SY5Y cell culture exposed to H2O2 |

Ensures reliable, reproducible cell viability baselines in neurodegeneration drug discovery workflows, avoiding the inconsistencies of mixed glycoside treatments.

Analytical Workflow Fit for Pharmacokinetic Standardization

For quality control and pharmacokinetic mapping of herbal formulations, Curculigoside C provides a highly specific absorption and elimination signature that cannot be extrapolated from general curculigoside data [1]. UPLC-MS/MS quantification reveals a rapid oral absorption (Tmax = 0.106–0.111 h) and a low absolute bioavailability (2.01–2.39%) in rat models [1]. Procuring this exact analytical standard is mandatory for laboratories to accurately track its twelve distinct metabolic pathways, including specific dehydration and sulfonation routes, ensuring rigorous compliance in formulation standardization[1].

| Evidence Dimension | Pharmacokinetic tracking (Tmax and Bioavailability) |

| Target Compound Data | Tmax = 0.106-0.111 h; Absolute bioavailability = 2.01-2.39% |

| Comparator Or Baseline | Generic Amaryllidaceae extract profiles |

| Quantified Difference | Provides exact, quantifiable absorption and metabolic tracking parameters absent in unstandardized mixtures. |

| Conditions | Intragastric administration (15-60 mg/kg) analyzed via UPLC-QTOF-MS |

Essential for analytical laboratories requiring a precise reference standard to validate the pharmacokinetic profiles of Amaryllidaceae-derived products.

Analytical Reference for Herbal Quality Control

Essential for UPLC-MS/MS and UPLC-QTOF-MS profiling of Curculigo orchioides extracts. Procuring Curculigoside C allows analytical laboratories to accurately differentiate the C-3′ hydroxylated metabolites from the more abundant Curculigoside A, ensuring precise pharmacokinetic mapping and compliance in formulation standardization [1].

Positive Control in Antioxidant SAR Assays

Deployed as a benchmark compound in hydroxyl and superoxide radical scavenging assays. Its quantified IC50 (0.25 mM) and the specific reactivity of its vicinal oxygen-bearing groups make it a superior baseline compared to generic curculigosides for evaluating structure-activity relationships [1].

Baseline Standard in Neuroprotection Workflows

Utilized as a protective agent in H2O2-induced SY5Y cell death models. Curculigoside C offers a more potent and reproducible baseline than Curculigoside A for evaluating new treatments targeting oxidative-stress-related neurodegeneration [1].

Application Fit Matrix

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Explore Compound Types